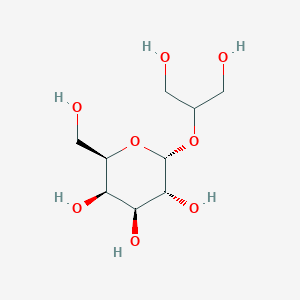

2-(alpha-D-galactosyl)glycerol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antioxidant Properties:

- Floridoside exhibits potent antioxidant activity by activating the enzyme heme oxygenase-1 (HO-1) and up-regulating antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in human liver cells . This suggests its potential role in protecting cells from oxidative stress, a major contributor to numerous diseases.

Anti-inflammatory Effects:

- Studies have shown that floridoside can suppress pro-inflammatory responses in microglia, immune cells found in the brain. It achieves this by blocking the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS) . This finding holds promise for developing floridoside-based treatments for neurodegenerative diseases characterized by chronic inflammation.

Osmoadaptation in Algae:

- Floridoside plays a crucial role in osmoadaptation, the process by which organisms adjust to changes in their external environment. Research indicates that red algae accumulate floridoside in response to high salinity conditions, suggesting its function as a compatible solute, helping them maintain cellular water balance .

Antifouling Properties:

2-(alpha-D-galactosyl)glycerol, also known as galactosylglycerol, is a glycosyl compound formed from D-galactose and glycerol. It serves as an intermediate in the metabolism of galactose and glycerolipids. The compound is notable for its role in various biological processes, including its involvement in the synthesis of glycerolipids and its potential applications in food science and biochemistry .

The synthesis and degradation of 2-(alpha-D-galactosyl)glycerol involve several enzymatic reactions:

- Synthesis:

- From D-galactose and Glycerol:

- From D-galactose and Glycerol:

- Degradation:

- Hydrolysis to Glycerol:

- Hydrolysis to Glycerol:

These reactions illustrate the reversible nature of its synthesis and its conversion back into simpler sugars and glycerol through hydrolysis .

2-(alpha-D-galactosyl)glycerol exhibits various biological activities, particularly in the context of cellular metabolism. It plays a role in:

- Cell Signaling: Acting as a signaling molecule in various biological pathways.

- Prebiotic Effects: Potentially serving as a prebiotic that promotes the growth of beneficial gut bacteria.

- Antimicrobial Properties: Some studies suggest it may have antimicrobial effects, although further research is needed to confirm these properties .

The synthesis of 2-(alpha-D-galactosyl)glycerol can be achieved through several methods:

- Enzymatic Synthesis:

- Transglycosylation:

- Chemical Synthesis:

2-(alpha-D-galactosyl)glycerol has several practical applications:

- Food Industry: Used as a sweetener or flavor enhancer due to its galactose content.

- Nutraceuticals: Investigated for use in dietary supplements aimed at improving gut health.

- Pharmaceuticals: Potentially utilized in drug formulations due to its biological activity and compatibility with human metabolism .

Studies on the interactions of 2-(alpha-D-galactosyl)glycerol with other biomolecules indicate its role in:

- Glycoprotein Formation: It may participate in the synthesis of glycoproteins, influencing cell recognition and signaling pathways.

- Microbial Interactions: Research suggests it can influence the growth of specific gut microbiota, enhancing digestive health .

Several compounds share structural similarities with 2-(alpha-D-galactosyl)glycerol, each exhibiting unique properties:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1-O-alpha-D-galactopyranosylglycerol | Similar sugar moiety | Often used as a food additive with prebiotic effects |

| Galactosyldiacylglycerol | Contains fatty acids | Important in plant membranes; involved in signaling |

| Lactosylglycerol | Contains lactose | Known for its role in dairy products; enhances flavor |

These comparisons highlight the uniqueness of 2-(alpha-D-galactosyl)glycerol, particularly in its metabolic roles and potential health benefits compared to other similar compounds .